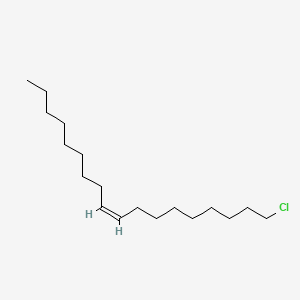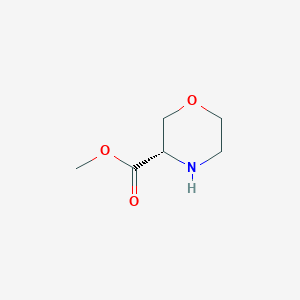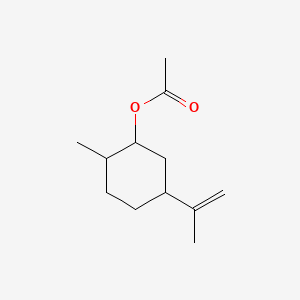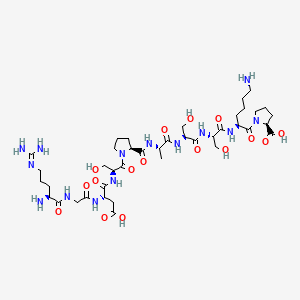
H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH
説明
The peptide “H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH” is a synthetic peptide with the sequence Arginyl-Glycyl-Asparagyl-Serinyl-Prolyl-Alaninyl-Serinyl-Serinyl-Lysyl-Proline . It has been used to test its effect on the adhesion of Hemophilus somnus in bovine brain endothelial cells . The peptide comprises the RGD sequence and blocks β2-integrin-binding sites . It inhibits fibronectin binding to fibroblasts .
Molecular Structure Analysis
The peptide has an empirical formula of C40H68N14O16 . Its molecular weight is 1001.05 . The SMILES string for the peptide isCC(NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(O)=O)NC(=O)CNC(=O)C(N)CCCNC(N)=N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N2CCCC2C(O)=O . Physical And Chemical Properties Analysis
The peptide is a powder form . The storage temperature is −20°C .科学的研究の応用
Fibronectin Interaction and Cell Migration
The peptide sequence H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH, as part of a larger sequence, has been studied for its role in fibronectin interaction and cell migration. In a study by Katow, Yazawa, and Sofuku (1990), it was found that this sequence, along with others, can inhibit fibronectin binding to cell surfaces and fibronectin-promoted cell migration both in vitro and in vivo. This suggests its potential role in modulating cell adhesion and migration, which is critical in processes like wound healing and cancer metastasis (Katow, Yazawa, & Sofuku, 1990).
Influence on Stereochemistry and Binding Specificity
Another aspect of research focuses on the influence of stereochemistry in the sequence Arg-Gly-Asp-Xaa, which includes our peptide of interest. Pierschbacher and Ruoslahti (1987) studied how altering stereochemistry impacts the binding specificity in cell adhesion. Their research indicates that different Arg-Gly-Asp-directed adhesion receptors can recognize differences in the conformation and environment of the Arg-Gly-Asp tripeptide. This has implications for the development of synthetic probes and drugs targeting specific cell adhesion receptors (Pierschbacher & Ruoslahti, 1987).
Therapeutic Applications in Blood Circulation
A notable application in a therapeutic context is the use of peptides containing the RGD sequence, which includes our peptide, in polyurethane conjugates to increase circulatory half-lives. Braatz et al. (1993) demonstrated that polymer conjugation of these peptides led to an increased half-life in blood circulation, retaining full biological inhibitory activity. This has significant implications for drug delivery systems and the development of therapeutic agents with enhanced efficacy and stability (Braatz, Yasuda, Olden, Yamada, & Heifetz, 1993).
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)/t20-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLPSUDFRAOLU-SMNCUOCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



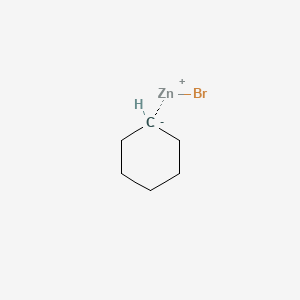
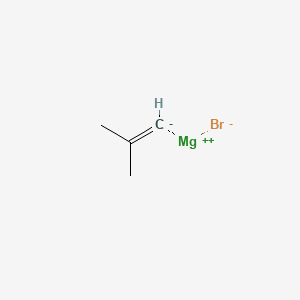

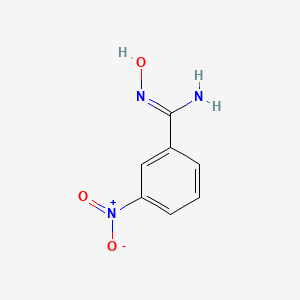
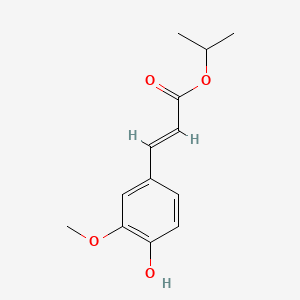

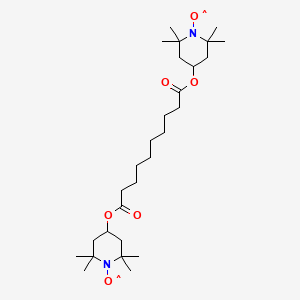
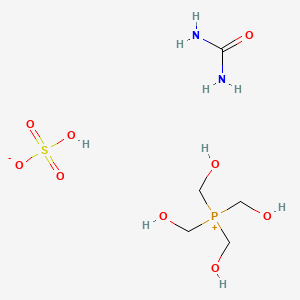
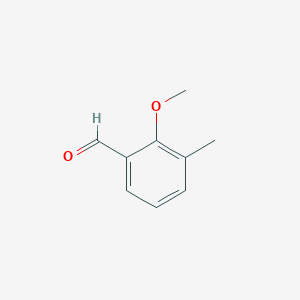
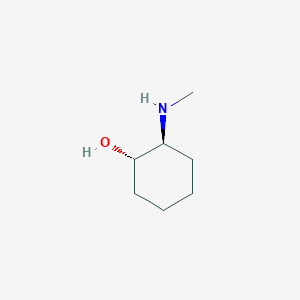
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
